(E)-N-(3-chloro-2-methylphenyl)-4-(2-(1-(furan-2-yl)ethylidene)hydrazinyl)-4-oxobutanamide
CAS No.:
Cat. No.: VC19823987
Molecular Formula: C17H18ClN3O3
Molecular Weight: 347.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18ClN3O3 |
|---|---|
| Molecular Weight | 347.8 g/mol |
| IUPAC Name | N-(3-chloro-2-methylphenyl)-N'-[(E)-1-(furan-2-yl)ethylideneamino]butanediamide |
| Standard InChI | InChI=1S/C17H18ClN3O3/c1-11-13(18)5-3-6-14(11)19-16(22)8-9-17(23)21-20-12(2)15-7-4-10-24-15/h3-7,10H,8-9H2,1-2H3,(H,19,22)(H,21,23)/b20-12+ |
| Standard InChI Key | DEIAQVNJTCIVBH-UDWIEESQSA-N |
| Isomeric SMILES | CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)N/N=C(\C)/C2=CC=CO2 |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN=C(C)C2=CC=CO2 |
Introduction
Synthesis
Although specific synthetic routes for this exact compound are not directly available, hydrazones like it are typically synthesized through condensation reactions between:
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A hydrazine derivative (e.g., 2-hydrazinyl-4-oxobutanamide).
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An aldehyde or ketone (e.g., furan-2-carbaldehyde).
General Synthetic Steps
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Preparation of Hydrazine Intermediate:
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Starting with a precursor such as 4-oxobutanamide, hydrazinolysis yields the hydrazine derivative.
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Condensation Reaction:
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The hydrazine reacts with furan-2-carbaldehyde under mild acidic or neutral conditions to form the hydrazone linkage.
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Purification:
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The product is typically purified by recrystallization or chromatography.
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These reactions are straightforward and often yield high-purity products suitable for further characterization.
Characterization
Hydrazones are commonly characterized using the following techniques:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR provide insights into chemical shifts corresponding to aromatic, amide, and hydrazone groups.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups such as C=O (amide), C=N (hydrazone), and NH stretches.
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X-ray Crystallography:
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Provides detailed structural information, including bond angles and conformations.
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Potential Applications
Hydrazones like this compound have been investigated for various biological activities due to their versatile structures:
Antimicrobial Activity
Hydrazones often exhibit antibacterial and antifungal properties by targeting microbial enzymes or cell walls.
Anticancer Potential
The aromatic and heterocyclic components may enable interaction with DNA or enzymes involved in cancer progression.
Enzyme Inhibition
Compounds with hydrazone linkages are known inhibitors of enzymes such as lipoxygenases, which are involved in inflammatory pathways.
Table: Comparison of Related Hydrazones
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